Cas no 885459-65-4 (N-[(4-fluorophenyl)(phenyl)methyl]-N-methylamine)
N-[(4-fluorophenyl)(phenyl)methyl]-N-methylamine Chemical and Physical Properties
Names and Identifiers
-
- N-[(4-fluorophenyl)(phenyl)methyl]-N-methylamine
- EN300-07498
- AB01322120-02
- MFCD06660684
- NCGC00327366-01
- AKOS017279179
- [(4-fluorophenyl)(phenyl)methyl](methyl)amine
- CS-0220762
- SCHEMBL23209633
- 885459-65-4
- G58348
- 1-(4-fluorophenyl)-N-methyl-1-phenylmethanamine
- AKOS000122482
- KKB45965
-
- Inchi: 1S/C14H14FN/c1-16-14(11-5-3-2-4-6-11)12-7-9-13(15)10-8-12/h2-10,14,16H,1H3
- InChI Key: ONUTUHCURYPKKQ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(C1C=CC=CC=1)NC
Computed Properties
- Exact Mass: 215.111027613g/mol
- Monoisotopic Mass: 215.111027613g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 12Ų
N-[(4-fluorophenyl)(phenyl)methyl]-N-methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291432-50mg |
[(4-fluorophenyl)(phenyl)methyl](methyl)amine |
885459-65-4 | 95% | 50mg |
¥2911.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291432-100mg |
[(4-fluorophenyl)(phenyl)methyl](methyl)amine |
885459-65-4 | 95% | 100mg |
¥4726.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291432-250mg |
[(4-fluorophenyl)(phenyl)methyl](methyl)amine |
885459-65-4 | 95% | 250mg |
¥6739.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291432-500mg |
[(4-fluorophenyl)(phenyl)methyl](methyl)amine |
885459-65-4 | 95% | 500mg |
¥11232.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291432-1g |
[(4-fluorophenyl)(phenyl)methyl](methyl)amine |
885459-65-4 | 95% | 1g |
¥13262.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291432-2.5g |
[(4-fluorophenyl)(phenyl)methyl](methyl)amine |
885459-65-4 | 95% | 2.5g |
¥30290.00 | 2024-04-27 | |
| A2B Chem LLC | AI59258-250mg |
[(4-fluorophenyl)(phenyl)methyl](methyl)amine |
885459-65-4 | 95% | 250mg |
$115.00 | 2024-04-19 | |
| A2B Chem LLC | AI59258-1g |
[(4-fluorophenyl)(phenyl)methyl](methyl)amine |
885459-65-4 | 95% | 1g |
$308.00 | 2024-04-19 | |
| Aaron | AR00IFUU-50mg |
[(4-fluorophenyl)(phenyl)methyl](methyl)amine |
885459-65-4 | 95% | 50mg |
$211.00 | 2023-12-13 | |
| Aaron | AR00IFUU-100mg |
[(4-fluorophenyl)(phenyl)methyl](methyl)amine |
885459-65-4 | 95% | 100mg |
$303.00 | 2023-12-13 |
N-[(4-fluorophenyl)(phenyl)methyl]-N-methylamine Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on N-[(4-fluorophenyl)(phenyl)methyl]-N-methylamine
Research Briefing on N-[(4-fluorophenyl)(phenyl)methyl]-N-methylamine (CAS: 885459-65-4) in Chemical Biology and Pharmaceutical Applications
The compound N-[(4-fluorophenyl)(phenyl)methyl]-N-methylamine (CAS: 885459-65-4) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This secondary amine derivative, featuring both fluorophenyl and phenyl substituents, has demonstrated unique physicochemical properties that make it particularly valuable in drug discovery and medicinal chemistry applications. Recent studies have focused on its potential as a building block for novel bioactive molecules, with particular attention to its role in central nervous system (CNS) targeting compounds.
Structural analysis of 885459-65-4 reveals several pharmacologically favorable characteristics. The fluorine substitution at the para position of one phenyl ring enhances metabolic stability while maintaining favorable lipophilicity, a crucial balance for blood-brain barrier penetration. The N-methyl group contributes to improved bioavailability by reducing first-pass metabolism. These properties have led to its incorporation in several lead optimization programs, particularly for neurological disorders where such molecular features are highly desirable.
Recent synthetic methodology developments have significantly improved access to 885459-65-4 and its derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient asymmetric synthesis route with >95% enantiomeric excess, addressing previous challenges in obtaining optically pure forms. This advancement has enabled more precise structure-activity relationship studies, revealing that the (R)-enantiomer shows particularly promising binding affinities for certain neurotransmitter receptors.
Pharmacological investigations have identified multiple potential applications for this scaffold. In vitro studies using radioligand binding assays have shown moderate affinity for σ1 receptors (Ki = 120 nM), suggesting possible utility in neuropathic pain management. Additionally, molecular modeling studies indicate that derivatives of 885459-65-4 can adopt conformations that favorably interact with the allosteric sites of various G-protein coupled receptors (GPCRs), opening new avenues for modulator development.
The metabolic profile of 885459-65-4 has been extensively characterized in recent preclinical studies. Microsomal stability assays across multiple species show moderate clearance rates, with the primary metabolic pathway being oxidative N-demethylation. Interestingly, the 4-fluorophenyl group demonstrates remarkable resistance to oxidative metabolism, confirming earlier predictions about the stabilizing effect of fluorine substitution. These findings have important implications for the design of analogs with optimized pharmacokinetic properties.
Several pharmaceutical companies have included 885459-65-4 in their fragment-based drug discovery libraries. Its relatively small size (MW = 229.28) combined with favorable ligand efficiency metrics makes it an attractive starting point for lead generation. Recent patent applications reveal its incorporation in novel compounds targeting neurodegenerative diseases, with particular emphasis on α-synuclein aggregation inhibitors for Parkinson's disease therapy.
Future research directions for this compound class appear promising. Upcoming clinical trials are expected to evaluate derivatives of 885459-65-4 as potential antidepressants with rapid onset of action, based on their unique receptor interaction profiles. Additionally, its application in PET tracer development is being explored, leveraging the fluorine atom for 18F radiolabeling potential. These developments underscore the growing importance of this chemical scaffold in both therapeutic and diagnostic applications within the neuroscience field.
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